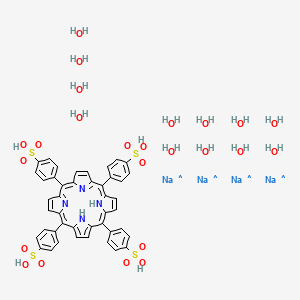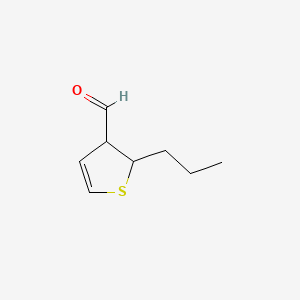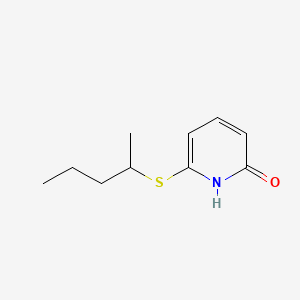
Potassium chromium(III) oxalate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium chromium(III) oxalate trihydrate can be synthesized by reacting potassium dichromate with oxalic acid and potassium oxalate. The reaction typically involves dissolving the reactants in water and allowing the mixture to crystallize . The general reaction is as follows: [ \text{K}_2\text{Cr}_2\text{O}_7 + 6\text{H}_2\text{C}_2\text{O}_4 + 6\text{K}_2\text{C}_2\text{O}_4 \rightarrow 2\text{K}_3[\text{Cr}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O} + 3\text{CO}_2 + 3\text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium chromium(III) oxalate trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium(III) center can participate in redox reactions, where it can be oxidized to chromium(VI) or reduced to chromium(II).
Substitution Reactions: The oxalate ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as other complexing agents. Reaction conditions often involve controlled temperatures and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield chromium(VI) compounds, while substitution reactions can produce various chromium complexes.
Wissenschaftliche Forschungsanwendungen
Potassium chromium(III) oxalate trihydrate has several scientific research applications, including:
Chemistry: Used in the preparation of Langmuir-Blodgett thin films, which exhibit magnetic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of potassium chromium(III) oxalate trihydrate involves its ability to form coordination complexes with various ligands. The chromium(III) center can interact with biological molecules, influencing their structure and function. The oxalate ligands play a crucial role in stabilizing the complex and facilitating its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium bis(oxalato)chromate(III): Similar in structure but contains two oxalate ligands instead of three.
Chromium(III) chloride hexahydrate: Another chromium(III) compound with different ligands and properties.
Chromium(III) sulfate hydrate: Used in various industrial applications, differing in its sulfate ligands.
Uniqueness
Potassium chromium(III) oxalate trihydrate is unique due to its specific coordination environment and the presence of three oxalate ligands. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C6H9CrK3O15 |
|---|---|
Molekulargewicht |
490.42 g/mol |
IUPAC-Name |
tripotassium;chromium;2-hydroxy-2-oxoacetate;trihydrate |
InChI |
InChI=1S/3C2H2O4.Cr.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;;3*+1;;;/p-3 |
InChI-Schlüssel |
ARGIQDIUSAAXQH-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


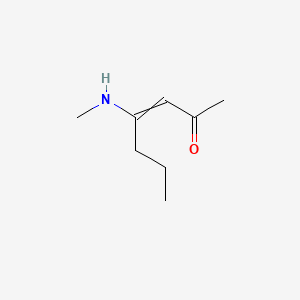
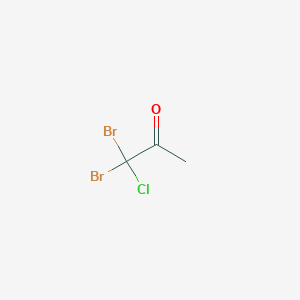


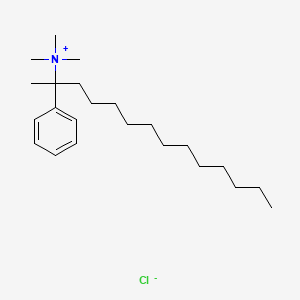
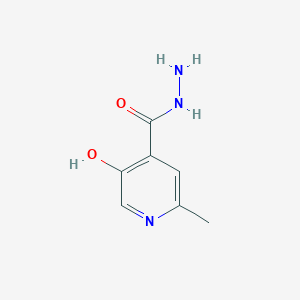
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
